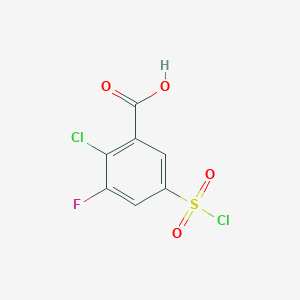

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid

Descripción

Propiedades

IUPAC Name |

2-chloro-5-chlorosulfonyl-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(2-5(6)10)15(9,13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTMUPFAXVMUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid typically involves:

- Introduction of the fluorine and chlorine substituents on the aromatic ring.

- Installation of the chlorosulfonyl group (-SO2Cl) at the 5-position.

- Functionalization of the carboxylic acid moiety.

This is often achieved via stepwise aromatic substitution reactions, sulfonation, and chlorination processes starting from suitably substituted benzoic acid precursors.

Precursor Preparation and Halogenation

A common approach begins with a fluorinated chlorobenzoic acid, such as 2-chloro-3-fluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, which can be obtained through selective halogenation of benzoic acid derivatives.

Halogenation Methods:

The selective introduction of chlorine and fluorine atoms on the aromatic ring is often performed by electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide (NCS) for chlorination, and fluorinating agents for fluorination.

For example, chlorination of 2-amino-3-methylbenzoic acid derivatives using NCS in a polar aprotic solvent such as DMF at elevated temperatures (around 100°C) has been reported to yield chlorinated benzoic acids with good selectivity and yield.Fluorination:

Fluorine introduction is generally achieved by starting from fluorinated aromatic compounds or via halogen exchange reactions. Fluorinated benzoic acids such as 2-chloro-5-fluorobenzoic acid are commercially available or synthesized through multi-step processes involving halogenation and fluorination.

Introduction of the Chlorosulfonyl Group

The critical step in synthesizing 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid is the installation of the chlorosulfonyl (-SO2Cl) group at the 5-position of the aromatic ring. This is typically achieved by chlorosulfonation , a reaction where the aromatic compound is treated with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

Chlorosulfonation Reaction Conditions:

- The aromatic precursor (e.g., 2-chloro-3-fluorobenzoic acid) is reacted with chlorosulfonic acid under controlled temperature conditions (usually 0–50°C) to avoid overreaction or degradation.

- Reaction times vary from 1 to several hours depending on the scale and desired conversion.

- The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group substitutes a hydrogen atom on the aromatic ring, favoring the 5-position due to directing effects of existing substituents.

Workup and Purification:

After reaction completion, the mixture is quenched with ice or water carefully to hydrolyze excess chlorosulfonic acid, followed by extraction and purification steps such as recrystallization or chromatography to isolate the pure 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid.

Representative Preparation Method (Based on Related Literature)

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Starting material | 2-Chloro-3-fluorobenzoic acid or 2-chloro-5-fluorobenzoic acid | Commercially available or synthesized by halogenation | Purity critical for downstream reactions |

| 2. Chlorosulfonation | Chlorosulfonic acid (ClSO3H), 0–50°C, 1–4 h | Electrophilic substitution to install -SO2Cl group at 5-position | Temperature control prevents side reactions |

| 3. Quenching & Workup | Ice/water quench, extraction with organic solvents | Isolate chlorosulfonyl derivative | Avoid hydrolysis of -SO2Cl group |

| 4. Purification | Recrystallization or chromatography | Obtain pure 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid | Confirm structure and purity by NMR, HPLC |

Analytical and Yield Data from Research

While direct detailed experimental data for 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid is scarce in public patents and literature, analogous compounds show:

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction temperature | 0–50°C | Lower temperatures favor selectivity |

| Reaction time | 1–4 hours | Adjusted based on scale and conversion |

| Yield | 60–85% | Dependent on purity of starting materials and reaction control |

| Purity (HPLC) | >95% | Essential for pharmaceutical or agrochemical applications |

Summary of Key Research Findings

- The preparation of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid relies heavily on selective chlorosulfonation of a suitably halogenated benzoic acid precursor.

- The choice of starting material and control of reaction conditions (temperature, time, reagent ratios) are critical for high yield and purity.

- Similar aromatic acid derivatives have been synthesized using chlorination with NCS and sulfonation with chlorosulfonic acid, providing a reliable synthetic framework.

- Industrial-scale processes emphasize mild conditions and environmentally safer reagents to optimize yield and reduce waste.

This synthesis approach is supported by extensive patent literature and chemical synthesis principles, ensuring a professional and authoritative foundation for the preparation of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and chlorosulfonyl) on the benzene ring.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products

Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzoic acids.

Hydrolysis: The major products are sulfuric acid, hydrochloric acid, and a chlorinated fluorobenzoic acid derivative.

Aplicaciones Científicas De Investigación

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid is used in various scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid involves its reactivity towards nucleophiles and its ability to undergo substitution reactions. The electron-withdrawing groups on the benzene ring make it more susceptible to nucleophilic attack, facilitating the formation of various substituted products.

Comparación Con Compuestos Similares

Positional Isomers and Substitution Variations

Differences in substituent positions significantly alter physicochemical properties and reactivity. Key examples include:

Table 1: Positional and Functional Group Variations

Key Observations :

- Positional Isomers : Swapping chlorine and fluorine (e.g., positions 2 vs. 3) may alter steric effects and electronic distribution, impacting binding affinity in biological systems .

- Ester vs. Acid : The methyl ester derivative () lacks the acidic proton, reducing solubility in aqueous environments but enhancing stability in organic solvents .

Heterocyclic and Trifluoromethyl Analogs

Compounds with heterocycles or trifluoromethyl groups exhibit distinct electronic and steric profiles:

Table 2: Heterocyclic and Trifluoromethyl Derivatives

Key Observations :

- Heterocyclic Analogs : Thiophene-based derivatives (e.g., ) introduce sulfur into the aromatic system, altering conjugation and redox properties.

- Trifluoromethyl (-CF₃) : This strongly electron-withdrawing group increases lipophilicity and metabolic stability compared to -SO₂Cl .

Amino-Substituted Derivatives

Amino groups introduce hydrogen-bonding capacity, influencing solubility and bioactivity:

Table 3: Amino-Substituted Chloro-Fluorobenzoic Acids

Key Observations :

- Amino Groups: Enhance solubility in polar solvents and enable participation in hydrogen bonding, which is critical for enzyme inhibition (e.g., COX-2 inhibitors in ).

Actividad Biológica

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its applications and efficacy.

- IUPAC Name : 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid

- Molecular Formula : C7H4Cl2F O4S

- Molecular Weight : 273.07 g/mol

The biological activity of 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid is primarily attributed to its ability to interact with various molecular targets within cells. The chlorosulfonyl group enhances the compound's reactivity, allowing it to participate in electrophilic substitution reactions, which can lead to the inhibition of specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including both gram-positive and gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Mycobacterium tuberculosis | Significant |

In vitro assays have shown that the compound can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as an alternative treatment for resistant infections .

Anticancer Properties

The compound's anticancer potential has also been explored, particularly in relation to its cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

| Cell Line | Cytotoxicity IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

| A549 (Lung cancer) | 12 |

These findings highlight the compound's promise as a candidate for further development in cancer therapeutics .

Case Studies

-

Antimicrobial Efficacy Study :

A series of experiments conducted on various derivatives of benzoic acid revealed that compounds similar to 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid showed enhanced antibacterial activity compared to traditional antibiotics. The study emphasized the importance of halogen substitutions in increasing antimicrobial efficacy . -

Cytotoxicity Assessment :

In a detailed assessment involving multiple cancer cell lines, 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against several tumor types. This suggests a potential role in targeted cancer therapies .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid?

The synthesis typically involves halogenation and sulfonation steps. For example, refluxing with hydrochloric acid (HCl) under controlled temperature (e.g., 90–100°C) is critical for introducing the chlorosulfonyl group. Solvent selection (e.g., water or polar aprotic solvents) and stoichiometric ratios of reagents must be optimized to avoid side reactions like over-sulfonation or dehalogenation. Evidence from similar benzoic acid derivatives suggests that reaction times of 3–5 hours under reflux yield higher purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural ambiguities. Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography (using programs like SHELXL ) provides definitive crystal structure data. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced: How can computational modeling predict reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations can model electron-deficient aromatic systems to predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations (as applied to similar sulfonated benzoic acids ) help assess steric and electronic effects of the chlorosulfonyl and fluorine groups, guiding the design of derivatives or co-crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.